![molecular formula C7H12ClN B2410022 Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride CAS No. 2095410-49-2](/img/structure/B2410022.png)
Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride is a chemical compound with a unique structure characterized by two spiro-connected cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride typically involves the formation of the spiro-connected cyclopropane rings followed by the introduction of the amine group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production methods for Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride are not widely documented. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the amine group or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid
- Dispiro[2.0.2{4}.1{3}]heptane-7-carbaldehyde
Uniqueness
Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride is unique due to its specific amine group, which imparts different chemical properties and reactivity compared to its carboxylic acid and carbaldehyde counterparts. This uniqueness makes it valuable for specific applications where the amine functionality is required.
Properties
IUPAC Name |
dispiro[2.0.24.13]heptan-7-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c8-5-6(1-2-6)7(5)3-4-7;/h5H,1-4,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZTTWYFGZHHNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C23CC3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-49-2 |
Source
|
Record name | dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.